molecular formula C20H14N8O4 B14744374 5-Nitro-2-(2-{1-[(E)-(5-nitropyridin-2-yl)diazenyl]naphthalen-2-yl}hydrazinyl)pyridine CAS No. 6311-00-8

5-Nitro-2-(2-{1-[(E)-(5-nitropyridin-2-yl)diazenyl]naphthalen-2-yl}hydrazinyl)pyridine

Cat. No.: B14744374
CAS No.: 6311-00-8
M. Wt: 430.4 g/mol
InChI Key: JFHJIHLOKHDYHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-2-(2-{1-[(E)-(5-nitropyridin-2-yl)diazenyl]naphthalen-2-yl}hydrazinyl)pyridine is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes nitro groups, pyridine rings, and azo linkages, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(2-{1-[(E)-(5-nitropyridin-2-yl)diazenyl]naphthalen-2-yl}hydrazinyl)pyridine typically involves multiple steps, including the formation of azo linkages and the introduction of nitro groups. The process often starts with the nitration of pyridine and naphthalene derivatives, followed by diazotization and coupling reactions to form the azo linkages. Reaction conditions such as temperature, pH, and the presence of catalysts play crucial roles in the efficiency and yield of the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions and the use of high-purity reagents are essential for achieving high yields and product quality.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(2-{1-[(E)-(5-nitropyridin-2-yl)diazenyl]naphthalen-2-yl}hydrazinyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

5-Nitro-2-(2-{1-[(E)-(5-nitropyridin-2-yl)diazenyl]naphthalen-2-yl}hydrazinyl)pyridine has diverse applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(2-{1-[(E)-(5-nitropyridin-2-yl)diazenyl]naphthalen-2-yl}hydrazinyl)pyridine involves its interaction with various molecular targets and pathways. The nitro groups and azo linkages play crucial roles in its reactivity and biological activity. For example, the reduction of nitro groups to amines can lead to the formation of reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-nitropyridine: Shares the nitro and pyridine functionalities but lacks the azo linkage and naphthalene ring.

    5-Nitro-2-pyridone: Contains a nitro group and pyridine ring but differs in the overall structure and functional groups.

Uniqueness

5-Nitro-2-(2-{1-[(E)-(5-nitropyridin-2-yl)diazenyl]naphthalen-2-yl}hydrazinyl)pyridine is unique due to its combination of nitro groups, azo linkages, and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

6311-00-8

Molecular Formula

C20H14N8O4

Molecular Weight

430.4 g/mol

IUPAC Name

1-(5-nitropyridin-2-yl)-2-[1-[(5-nitropyridin-2-yl)diazenyl]naphthalen-2-yl]hydrazine

InChI

InChI=1S/C20H14N8O4/c29-27(30)14-6-9-18(21-11-14)24-23-17-8-5-13-3-1-2-4-16(13)20(17)26-25-19-10-7-15(12-22-19)28(31)32/h1-12,23H,(H,21,24)

InChI Key

JFHJIHLOKHDYHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=NC=C(C=C3)[N+](=O)[O-])NNC4=NC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.